
BWA-522 intermediate-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BWA-522 intermediate-3 is a crucial intermediate in the synthesis of BWA-522, a small molecule proteolysis-targeting chimera (PROTAC) that targets the androgen receptor. BWA-522 is known for its significant degradation effects on both the full-length androgen receptor and its variant AR-V7, making it a promising candidate for the treatment of prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process forms a stable and efficient ternary complex, enhancing the degradation ability of the synthesized compounds . The specific reaction conditions and steps are typically proprietary and detailed in specialized chemical literature.
Industrial Production Methods
Industrial production of BWA-522 intermediate-3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
BWA-522 intermediate-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions are typically derivatives of this compound, which are further processed to obtain the final PROTAC compound, BWA-522 .
Wissenschaftliche Forschungsanwendungen
BWA-522 intermediate-3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of BWA-522, aiding in the study of PROTAC technology.
Biology: Helps in understanding the degradation mechanisms of androgen receptors.
Medicine: Plays a role in developing treatments for prostate cancer by targeting androgen receptors.
Industry: Utilized in the production of PROTAC compounds for therapeutic applications
Wirkmechanismus
BWA-522 intermediate-3 contributes to the mechanism of action of BWA-522 by forming a ternary complex with the androgen receptor and an E3 ligase. This complex facilitates the ubiquitination and subsequent degradation of the androgen receptor, thereby inhibiting its activity. The molecular targets include the full-length androgen receptor and its variant AR-V7, which are crucial in the progression of prostate cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ralaniten: An androgen receptor N-terminal transcriptional domain antagonist.
Thalidomide: Used in the synthesis of the ternary complex.
Other PROTACs: Various PROTACs targeting different proteins for degradation.
Uniqueness
BWA-522 intermediate-3 is unique due to its specific targeting of the androgen receptor and its variant AR-V7. This specificity makes it particularly effective in treating prostate cancer, setting it apart from other PROTACs that may target different proteins .
Eigenschaften
Molekularformel |
C29H40ClNO5 |
|---|---|
Molekulargewicht |
518.1 g/mol |
IUPAC-Name |
tert-butyl 4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m1/s1 |
InChI-Schlüssel |
VDKUVETVOIHEFR-XMMPIXPASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC[C@@H](CCl)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


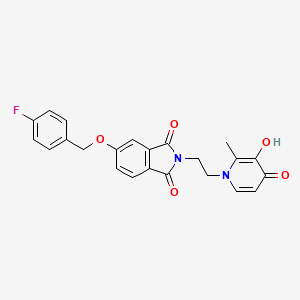
![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
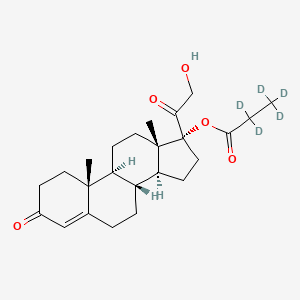
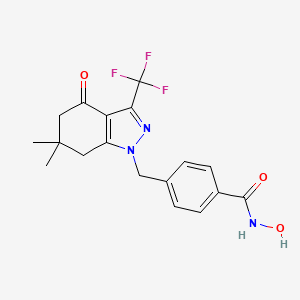
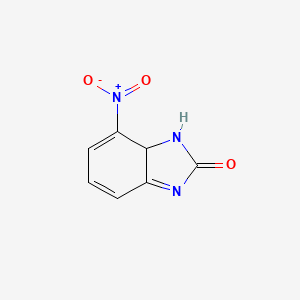
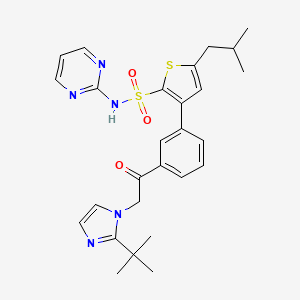
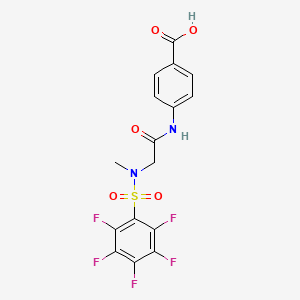
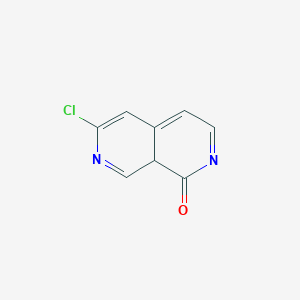
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
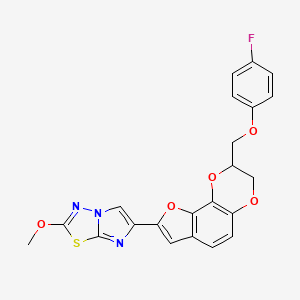
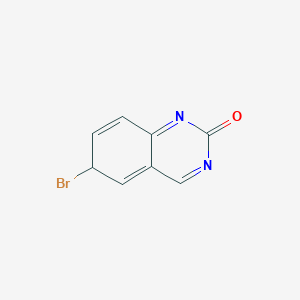
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
